![molecular formula C17H19N3O5S2 B2729717 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923511-32-4](/img/structure/B2729717.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxin moiety and a piperazine ring substituted with a benzo[d]thiazole group. The presence of the methylsulfonyl group is significant for its biological activity.
Research indicates that compounds containing similar structural motifs often act as inhibitors of various biological targets. The dioxin and piperazine components suggest potential interactions with receptors or enzymes involved in cellular signaling pathways. Specifically, the compound may exhibit inhibitory activity against key enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
Anticancer Activity
A study highlighted the synthesis of analogues related to the dioxin structure, revealing that certain derivatives showed promising inhibition of PARP1 with IC50 values ranging from 0.88 μM to 12 μM . This suggests that the compound could be explored further for its anticancer properties, particularly in cancers where PARP is a validated target.
Inhibition Studies
In vitro assays have demonstrated that modifications to the compound's structure can significantly impact its biological activity. For instance, introducing various substituents on the benzothiazole ring altered the inhibitory potency against PARP1 . A summary of these findings is presented in Table 1.
Compound | Structure Modification | IC50 (μM) | Activity Level |
---|---|---|---|
1 | None | 12 | Moderate |
2 | Nitro group added | 5.8 | High |
3 | Amino group added | 0.88 | Very High |
Case Studies
Case Study 1: PARP Inhibition
In one study, several compounds were screened for their ability to inhibit PARP1 activity. The lead compound from this series exhibited an IC50 value of 5.8 μM, indicating significant potential for further development as an anticancer agent . This study utilized high-throughput screening techniques to identify effective inhibitors from a library of small molecules.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of related compounds, revealing that specific substitutions on the dioxin and benzothiazole rings could enhance or diminish biological activity. The introduction of polar groups was found to affect solubility and binding affinity to PARP1 .
特性
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-5-19(6-8-20)16(21)12-11-24-9-10-25-12/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNJECOZZZJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。